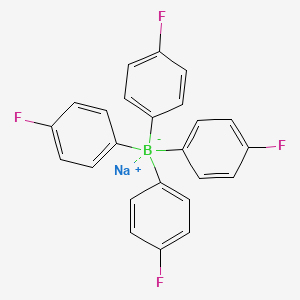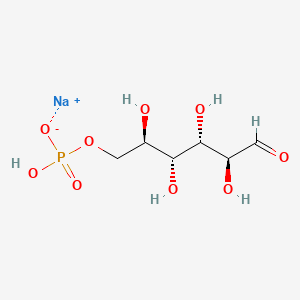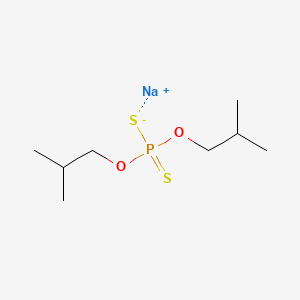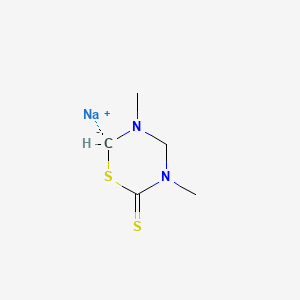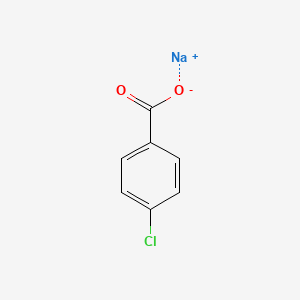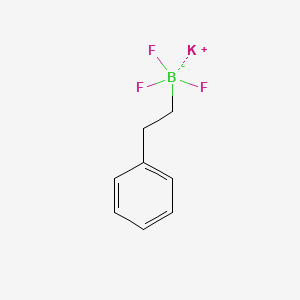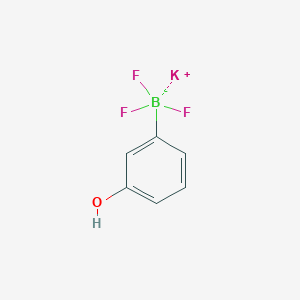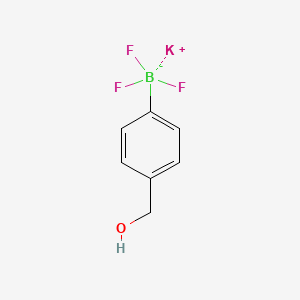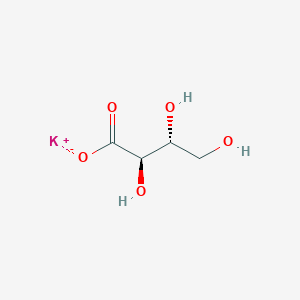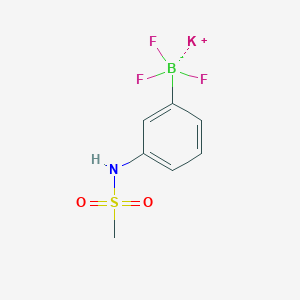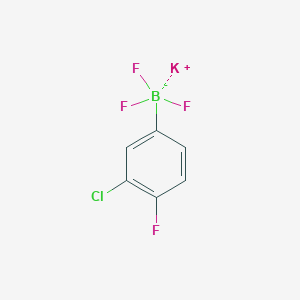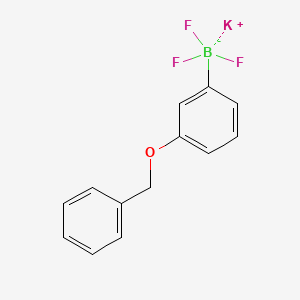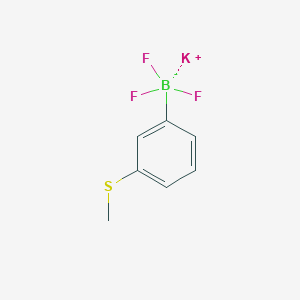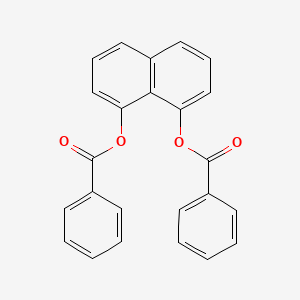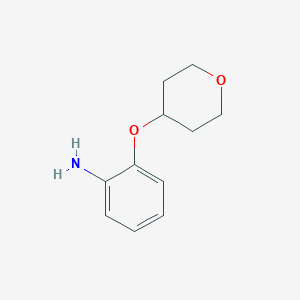
2-(四氢吡喃-4-氧基)苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(Tetrahydropyran-4-yloxy)aniline”, also known as THPA, is a chemical compound with the molecular formula C11H15NO2 . It is a colorless or pale yellow oily liquid with a faint, sweet odor.
Molecular Structure Analysis
The molecular structure of 2-(Tetrahydropyran-4-yloxy)aniline consists of a tetrahydropyran ring attached to an aniline group via an oxygen atom . The InChI code for the compound is 1S/C11H15NO2/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9H,5-8,12H2 .
Physical And Chemical Properties Analysis
The molecular weight of 2-(Tetrahydropyran-4-yloxy)aniline is 193.24 g/mol . It has a XLogP3-AA value of 1.6, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It has a topological polar surface area of 44.5 Ų .
科学研究应用
Synthesis of Tetrahydropyridine Derivatives
2-(Tetrahydropyran-4-yloxy)aniline is utilized in synthesizing 1,2,3,4-tetrahydropyridines, involving its reaction with aniline and nucleophiles. This method facilitates the creation of various drug-like polyheterocycles, expanding the scope of chemical synthesis and pharmaceutical applications (Sun et al., 2014).
Key Intermediate for CCR5 Antagonist
The compound serves as a key intermediate for the synthesis of TAK-779, a nonpeptide CCR5 antagonist. The efficient synthesis process described demonstrates its critical role in developing therapeutics targeting the CCR5 receptor (Hashimoto et al., 2002).
Biomolecule Cross-Linking Models
In studying the cross-linking of biomolecules, reactions of glutaraldehyde with anilines like 2-(Tetrahydropyran-4-yloxy)aniline produce tetrahydropyrans, which serve as models for amino groups in DNA. This is significant for understanding DNA adduction or DNA-protein cross-linking mechanisms (Henderson et al., 2004).
Fine Chemical Synthesis
The compound is used in the synthesis of (2S)-2-(tetrahydropyran-2-yloxy)propane-1-ol, showcasing its relevance in fine chemical industry and scale-up processes (Donners et al., 2002).
Electroluminescence Application
Aniline derivatives, including 2-(Tetrahydropyran-4-yloxy)aniline, contribute to the development of luminescent materials, particularly in creating highly efficient platinum complexes for electroluminescence applications (Vezzu et al., 2010).
Antimicrobial Activity
Derivatives of 2-(Tetrahydropyran-4-yloxy)aniline have been synthesized and demonstrated significant antimicrobial activities, highlighting their potential in developing new antibacterial and antifungal agents (Banoji et al., 2022).
c-Met Kinase Inhibitors
The compound has been studied for its roles in the docking and quantitative structure–activity relationship of c-Met kinase inhibitors, crucial for the development of cancer therapeutics (Caballero et al., 2011).
Conformational Analysis of Radicals
DFT studies on derivatives of 2-(Tetrahydropyran-4-yloxy)aniline contribute to the understanding of conformational behavior in glycopyranosyl radicals, important in organic chemistry and molecular modeling (Kozmon & Tvaroška, 2006).
Photochromic Mechanism Study
In the study of photochromic mechanisms, 2-(Tetrahydropyran-4-yloxy)aniline-based Schiff bases are synthesized, exploring their excited state intramolecular proton-transfer process. This is relevant for creating materials with fluorescent properties (Buruianǎ et al., 2005).
Electrophilic Intramolecular Cyclization
This compound participates in electrophilic cyclization reactions, forming derivatives that are critical in understanding complex organic synthesis processes (Vas’kevich et al., 2013).
OLED Applications
2-(Tetrahydropyran-4-yloxy)aniline derivatives are used in synthesizing intermediates for red dopants in OLEDs, showing the compound's impact on advanced materials science (Balaganesan et al., 2003).
Electrochemical Applications
Derivatives of this compound have been synthesized and explored for their electrochemical properties as organic cathodes, contributing to advancements in energy storage and conversion technologies (Xu et al., 2016).
Plant Growth Regulator Activity
The synthesis of 2-hydroxybenzylidene-4-[(aza, thio)xantenyl]anilines from this compound and their impact on plant growth regulation showcases its potential in agricultural chemistry (Gorokhov et al., 2019).
Synthesis of Novel Polymer
This compound's derivatives are utilized in synthesizing novel polymers with potential applications in areas like dye sensitized solar cells, highlighting its role in renewable energy technologies (Shahhosseini et al., 2016).
安全和危害
2-(Tetrahydropyran-4-yloxy)aniline is associated with several hazard statements including H332, H302, H312, H315, H335, and H319 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .
属性
IUPAC Name |
2-(oxan-4-yloxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9H,5-8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGPZXHLRKSEDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640231 |
Source


|
| Record name | 2-[(Oxan-4-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tetrahydropyran-4-yloxy)aniline | |
CAS RN |
898289-35-5 |
Source


|
| Record name | 2-[(Oxan-4-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

